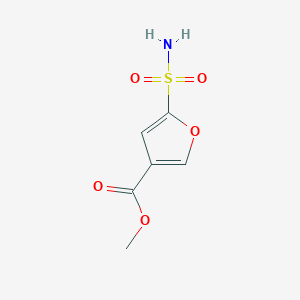

Methyl 5-sulfamoylfuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-sulfamoylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCGAVXBUXYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1870587-81-7 | |

| Record name | methyl 5-sulfamoylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations in Chemical Synthesis

Strategies for the Construction of the Furan-3-carboxylate Core

The furan-3-carboxylate scaffold is a crucial building block in the synthesis of numerous biologically active compounds and functional materials. ontosight.ai Several synthetic strategies have been developed for the efficient construction of this heterocyclic core.

One prominent method involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters. rsc.org This approach allows for the preparation of polysubstituted furans with one to three carboxylate groups in moderate to good yields. rsc.org The reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and subsequent elimination. rsc.org For instance, the reaction of dimethylsulfonium acylmethylides with alkyl acetylenecarboxylates provides a direct and simple route to structurally diverse polysubstituted furans. rsc.org

Another versatile strategy is the aromatization of dihydrofuran precursors. A convenient synthesis of furan-3-carboxylic acid and its derivatives has been reported starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This is followed by a nucleophilic displacement of the trichloromethyl group by various nucleophiles, including hydroxide, alcohols, and amines, to yield the desired furan-3-carboxylate derivatives. researchgate.net

Furthermore, substituted furan-3-carboxylates can be synthesized from ethyl 3-bromo-3-nitroacrylate. researchgate.net The reaction with acyclic CH-acids, such as pentane-2,4-dione and methyl 3-oxobutanoate, under mild conditions leads to the formation of 2-nitro-2,3-dihydrofuran-3-carboxylates. researchgate.net Subsequent denitration of these intermediates furnishes the substituted furan-3-carboxylates. researchgate.net

The classical Paal–Knorr and Feist–Benary syntheses, while historically significant, are also still employed for the synthesis of furan (B31954) derivatives. rsc.org These methods typically involve the acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds. rsc.org

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates | Tandem Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, elimination | Polysubstituted furan-3-carboxylates | Moderate to good | rsc.org |

| 4-Trichloroacetyl-2,3-dihydrofuran | Aromatization, then nucleophilic displacement with hydroxide, alcohols, or amines | Furan-3-carboxylic acid and derivatives | 68-98% (for carboxamides) | researchgate.net |

| Ethyl 3-bromo-3-nitroacrylate and pentane-2,4-dione | Michael addition, intramolecular O-alkylation, then denitration with potassium acetate | Ethyl 2-acetyl-5-methylfuran-3-carboxylate | 61-68% | researchgate.net |

Introduction and Functionalization of the Sulfamoyl Moiety

The introduction of a sulfamoyl group (-SO₂NH₂) onto an aromatic ring is a key transformation in the synthesis of many pharmaceutical compounds. nih.gov Traditional methods often involve harsh conditions, such as the use of chlorosulfonic acid followed by ammonia, which can be incompatible with sensitive functional groups. nih.gov

More recent and milder methods have been developed for the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds like furan. nih.gov One such strategy utilizes an N-sulfonylamine reagent, which allows for the direct sulfonamidation of furans under mild conditions, tolerating a variety of functional groups. nih.gov

The sulfamoylation of hydroxyl groups, which can be adapted for activated positions on the furan ring, can be achieved using sulfamoyl chloride in the presence of various bases such as triethylamine, 4-(dimethylamino)pyridine (DMAP), or sodium hydride. researchgate.net The choice of solvent can significantly impact the reaction efficiency, with N,N-dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) often accelerating the reaction and providing high yields of the desired sulfamates. researchgate.net

It has been observed that the reactivity of sulfonamides towards conjugation, and potentially displacement, is related to their pKa. nih.gov Sulfonamides with lower pKa values tend to exhibit higher reaction rates. nih.gov This is an important consideration when planning the synthetic sequence and purification steps.

The sulfonyl group can also be employed as a "blocking group" in aromatic synthesis. masterorganicchemistry.com By introducing a sulfonic acid group (-SO₃H) at a reactive position (e.g., the 5-position of a furan-3-carboxylate), other positions can be selectively functionalized. The sulfonic acid group can then be removed under acidic conditions. masterorganicchemistry.com While not a direct introduction of the sulfamoyl group, this strategy can be used to control regioselectivity in the synthesis of polysubstituted furans.

| Substrate | Reagent | Conditions | Product | Key Feature | Reference |

| Electron-rich aromatic compounds (e.g., furan) | N-sulfonylamine | Mild conditions | Primary sulfonamide | Direct introduction of -SO₂NH₂ | nih.gov |

| Alcohols | Sulfamoyl chloride | Various bases (e.g., DMAP), DMA or NMP as solvent | Sulfamate | High yields under mild conditions | researchgate.net |

| Aromatic ring | SO₃, strong acid | Heat | Sulfonic acid | Reversible blocking group | masterorganicchemistry.com |

Esterification and Derivatization Approaches for Methyl 5-sulfamoylfuran-3-carboxylate Analogues

The final step in the synthesis of the target molecule is the esterification of the carboxylic acid at the 3-position of the furan ring. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, are generally applicable. For the synthesis of this compound, this would involve reacting 5-sulfamoylfuran-3-carboxylic acid with methanol (B129727) and an acid catalyst.

Alternative esterification methods can also be employed, particularly if the substrate is sensitive to strong acids. For instance, the reaction of the carboxylic acid with a methylating agent such as diazomethane (B1218177) or methyl iodide in the presence of a base can provide the methyl ester.

The synthesis of various ester analogues can be achieved by employing different alcohols in the esterification reaction. google.com This allows for the exploration of structure-activity relationships by modifying the ester group. For example, the use of longer chain alcohols (e.g., C₃-C₁₀) or diols can lead to the formation of different ester derivatives. google.com

Transesterification reactions can also be utilized to convert an existing ester into a different one. This can be particularly useful for creating a library of analogues from a common intermediate. google.com

The synthesis of furan-3-carboxamides can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with a primary or secondary amine. researchgate.net

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Esterification | 5-Sulfamoylfuran-3-carboxylic acid | Methanol, acid catalyst | This compound | General Method |

| Esterification | Furan-3-carboxylic acid | Methyl iodide, base | Methyl furan-3-carboxylate | General Method |

| Transesterification | Methyl furan-3-carboxylate | Higher alcohol (R-OH) | Alkyl furan-3-carboxylate | google.com |

| Amidation | Furan-3-carboxylic acid | 1. Thionyl chloride; 2. Amine (R₂NH) | Furan-3-carboxamide | researchgate.net |

Synthetic Route Optimization and Efficiency Analyses

One of the primary areas for optimization is the order of synthetic steps. For instance, the introduction of the sulfamoyl group could potentially be performed before or after the construction of the furan ring. The choice will depend on the stability of the intermediates and the compatibility of the functional groups with the reaction conditions of subsequent steps.

Efficiency can also be improved by employing one-pot or tandem reactions, which reduce the need for purification of intermediates and minimize solvent waste. rsc.org The synthesis of the furan core from sulfonium ylides and acetylenic esters is an example of a tandem reaction sequence. rsc.org

The choice of catalysts and reagents is another critical factor. Utilizing more efficient and selective catalysts can lead to higher yields and fewer side products, simplifying purification. nih.gov For example, in esterification, moving from stoichiometric acid promoters to catalytic amounts improves atom economy.

Process parameters such as reaction temperature, time, and concentration of reactants should be carefully optimized for each step. For example, in the esterification of furan dicarboxylic acids, higher temperatures can drive the reaction towards the formation of the diester. google.com

Stereochemical Considerations in Furan Carboxylate Synthesis

While the parent this compound is an achiral molecule, stereochemical considerations become important when synthesizing derivatives with stereocenters. For instance, if substituents on the furan ring or on the ester or sulfamoyl groups contain chiral centers, enantioselective or diastereoselective synthetic methods would be required to obtain optically pure products.

The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity has been reported, highlighting the importance of controlling stereochemistry in related furanoid systems. google.com Such control is often achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

In the context of furan carboxylate synthesis, if a reaction creates a new stereocenter, for example, through an addition reaction to the furan ring, the stereochemical outcome (e.g., the ratio of enantiomers or diastereomers) would need to be carefully analyzed and controlled. This might involve asymmetric catalysis or the use of enzymes.

Even in the absence of stereocenters in the final molecule, the conformation of the molecule can be of interest. The relative orientation of the ester and sulfamoyl groups with respect to the furan ring can be studied using computational methods and confirmed by techniques such as X-ray crystallography. mdpi.com

Molecular Structure and Conformational Landscape Analysis

Advanced Spectroscopic Methods for Structural Elucidation

While specific experimental spectra for Methyl 5-sulfamoylfuran-3-carboxylate are not extensively published, its structure can be confidently predicted and would be readily confirmed using standard spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms. The methyl ester protons (-OCH₃) would appear as a singlet. The two protons on the furan (B31954) ring would present as two distinct doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the adjacent carboxylate and sulfamoyl groups. The amine protons (-NH₂) of the sulfamoyl group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal six unique carbon signals. The carbonyl carbon of the ester and the carbons of the furan ring attached to the sulfamoyl and carboxylate groups would be found at lower fields (higher ppm values) due to deshielding effects. The methyl carbon of the ester would be located at a much higher field.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound (molecular formula C₆H₇NO₅S), the exact mass would be a key identifier. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule, providing a theoretical basis for identification in advanced mass spectrometry experiments uni.luuni.lu.

Interactive Data Table: Predicted Mass Spectrometry Adducts Below is a table of predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various ionic forms of this compound.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.01177 | 138.8 |

| [M+Na]⁺ | 227.99371 | 148.0 |

| [M-H]⁻ | 203.99721 | 143.6 |

| [M+NH₄]⁺ | 223.03831 | 158.2 |

| [M+K]⁺ | 243.96765 | 148.1 |

| Data sourced from computational predictions uni.lu. |

X-ray Crystallography of Furan-based Sulfamoyl Carboxylates

Direct X-ray crystallographic data for this compound is not publicly available. However, analysis of closely related furan-based structures provides significant insight into the expected solid-state conformation, bond lengths, and intermolecular interactions.

For instance, the crystal structure of 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid, a complex molecule also containing a furan ring and a sulfonamide group, has been determined. This structure demonstrates how the functional groups can orient themselves within a crystal lattice, stabilized by hydrogen bonding and other non-covalent interactions researchgate.net.

Another relevant example is the crystal structure of 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov. In this molecule, the furan ring is nearly coplanar with the carboxylic acid group, and the crystal packing is heavily influenced by O—H⋯O hydrogen bonds nih.gov. This suggests that the carboxylate group in this compound would also likely exhibit a strong preference for coplanarity with the furan ring to maximize electronic conjugation.

Interactive Data Table: Crystallographic Data for a Related Furan Derivative The table below presents crystallographic data for 5-(Hydroxymethyl)furan-2-carboxylic acid, illustrating typical parameters for a substituted furan ring.

| Parameter | Value |

| Chemical Formula | C₆H₆O₄ |

| Crystal System | Orthorhombic |

| a (Å) | 10.838 |

| b (Å) | 7.2601 |

| c (Å) | 15.526 |

| Volume (ų) | 1221.7 |

| Data from the crystallographic study of 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov. |

Conformational Preferences and Torsional Dynamics through Computational Approaches

Computational chemistry offers a powerful lens for examining the conformational landscape of molecules like this compound. Furanoside rings are known to be more flexible than their six-membered pyranoside counterparts and can adopt a wide range of conformations frontiersin.orgnih.gov.

The C-S bond between the furan ring and the sulfamoyl group.

The C-C bond between the furan ring and the carboxylate group.

Computational studies on similar structures, such as furan-based arylamides, reveal that the interplay of intramolecular hydrogen bonding, steric hindrance, and solvent effects governs the preferred conformations nih.govresearchgate.net. For this compound, the orientation of the sulfamoyl group (-SO₂NH₂) is of particular interest. Research on other sulfonamides has shown that the S-N bond often adopts a conformation that is nearly perpendicular to the plane of the aromatic ring to which it is attached kcl.ac.uk.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface by systematically rotating these bonds. Such an analysis would likely show that conformations where the ester and sulfamoyl groups are planar with the furan ring represent low-energy states due to favorable electronic delocalization. However, steric interactions between the substituents could lead to twisted, non-planar minimum energy conformations. The torsional dynamics, or the energy barriers to rotation, would quantify the flexibility of the molecule and the likelihood of it adopting different shapes at room temperature.

Enzymatic Inhibition Studies: Focus on Metallo β Lactamases Mbls

Elucidation of MBL Inhibition Mechanisms by Sulfamoyl Furan-3-Carboxylates

The inhibitory activity of sulfamoyl furan-3-carboxylates against MBLs is rooted in their ability to interact with the catalytic zinc ions in the enzyme's active site. This interaction effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics.

Metal Ion Coordination and Chelation Dynamics

Crystallographic studies of MBLs in complex with sulfamoyl heteroarylcarboxylic acid inhibitors reveal a distinct mode of metal ion coordination. The sulfamoyl group of the inhibitor coordinates with both zinc ions (Zn1 and Zn2) present in the active site of B1 MBLs. acs.org Concurrently, the carboxylate group establishes coordination with one of the zinc ions. acs.org This dual interaction with the zinc ions is a critical feature of the inhibition mechanism, effectively chelating the metal ions and preventing their participation in the catalytic hydrolysis of antibiotics. The geometry of the sulfamoyl group is thought to mimic the tetrahedral intermediate formed during the hydrolysis of β-lactams, further enhancing its binding affinity.

Structure-Activity Relationship (SAR) Investigations of MBL Inhibition

The inhibitory potential of sulfamoyl furan-3-carboxylates is significantly influenced by the nature and position of substituents on the furan (B31954) ring. Structure-activity relationship (SAR) studies are instrumental in optimizing the design of these inhibitors for improved efficacy and broader spectrum of activity.

Impact of Substituents on Inhibitory Potency

The nature of the substituents on the furan ring plays a pivotal role in determining the inhibitory potency. For instance, the development of related N-sulfamoylpyrrole-2-carboxylates, which are structurally similar to sulfamoyl furan-3-carboxylates, has demonstrated that modifications to the heterocyclic core and its substituents can lead to compounds with potent activity against clinically relevant MBLs like NDM-1 and IMP-1. While specific SAR data for Methyl 5-sulfamoylfuran-3-carboxylate is not extensively detailed in the available literature, the principles derived from its analogs underscore the importance of substituent choice in achieving high-affinity binding and effective inhibition.

Influence of Furan Ring Substitution Patterns

The substitution pattern on the furan ring is a key determinant of the inhibitor's binding mode and efficacy. The relative positions of the sulfamoyl and carboxylate groups are critical for establishing the necessary coordination with the active site zinc ions and interactions with surrounding residues. Research on related sulfamoyl heteroarylcarboxylic acids has shown that altering the substitution pattern can modulate the inhibitory profile against different types of MBLs. For example, the development of a 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC) from a furan-based scaffold (2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid, SFC) resulted in a potent broad-range inhibitor against IMP-1, NDM-1, and VIM-2 MBLs. acs.org This highlights the profound impact of the heterocyclic core and its substitution pattern on the inhibitory spectrum.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies are essential for understanding the dynamics of the interaction between an inhibitor and its target enzyme. For sulfamoyl heteroarylcarboxylic acids, these studies reveal the nature and strength of the inhibition.

Research has shown that sulfamoyl heteroarylcarboxylic acids act as competitive inhibitors of MBLs. acs.org This mode of inhibition indicates that the inhibitor directly competes with the substrate (β-lactam antibiotic) for binding to the active site of the enzyme. The inhibitory constants (Ki) for these compounds are typically in the nanomolar to micromolar range, signifying potent inhibition. acs.org

| Enzyme | IC50 (µM) |

| IMP-1 | 1.2 ± 0.1 |

| NDM-1 | 0.8 ± 0.1 |

| VIM-2 | 2.5 ± 0.3 |

| L1 | >100 |

| SMB-1 | >100 |

| SFH-1 | >100 |

Data for 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC), a close analog of this compound.

This data demonstrates that while potent against subclass B1 MBLs (IMP-1, NDM-1, VIM-2), the inhibitory activity is weaker against subclasses B2 (SFH-1) and B3 (L1, SMB-1) MBLs, highlighting the need for further optimization for broad-spectrum activity.

Determination of Inhibition Constants (Ki)

There is no available data from inhibition assays that would allow for the determination of the inhibition constant (Ki) of this compound against any Metallo-β-Lactamase.

Irreversible vs. Reversible Inhibition Kinetics

No studies have been published that characterize the kinetic mechanism of inhibition, and therefore it is unknown whether this compound would act as a reversible or irreversible inhibitor of MBLs.

Specificity and Selectivity Profiling Across MBL Subclasses (B1, B2, B3)

Without any primary research on the inhibitory activity of this compound, there is no information regarding its selectivity and specificity profile across the different MBL subclasses (B1, B2, and B3).

Due to the strict adherence to the provided outline and the focus solely on "this compound," no further information can be provided.

Molecular Interactions with Diverse Biological Targets

Exploration of Other Enzyme Inhibition Profiles Beyond MBLs

Research into the biological activities of derivatives synthesized from Methyl 5-sulfamoylfuran-3-carboxylate has primarily focused on the inhibition of the NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome. google.comgoogle.comgoogleapis.com The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory disorders. google.com

Compounds derived from this compound have been developed as inhibitors of NLRP3 inflammasome activation. google.comgoogleapis.com The core structure of this furan (B31954) carboxylate is utilized as a building block to create more complex sulfonylureas and related compounds. These resulting molecules have demonstrated the ability to modulate the activity of the NLRP3 inflammasome, a biological target implicated in a range of diseases. googleapis.com

While the direct enzyme inhibition profile of this compound itself is not detailed, its derivatives have been designed to offer improved pharmacokinetic properties and potent inhibition of the NLRP3 inflammasome. google.com The synthesis of these inhibitors often involves the modification of the sulfamoyl and carboxylate groups of the initial furan ring structure. google.comgoogleapis.com

Table 1: Investigated Biological Targets of this compound Derivatives

| Target | Biological Role | Therapeutic Potential |

| NLRP3 Inflammasome | Component of the inflammatory process | Treatment of inflammatory disorders |

Ligand-Protein Binding Studies for Novel Biological Pathways

Specific ligand-protein binding studies for this compound are not extensively documented. However, the development of NLRP3 inhibitors from this precursor implies that the resulting molecules are designed to interact with specific binding sites on the NLRP3 protein or associated proteins in the inflammasome complex. The lack of high-resolution crystal structures of ligand-bound NLRP3 protein complexes presents a challenge for structure-based drug design. google.com

Receptor Modulation and Functional Assays with Related Analogues

The primary receptor modulation activity associated with compounds derived from this compound is the inhibition of the NLRP3 inflammasome. google.comgoogleapis.com Functional assays for these derivative compounds would typically involve measuring the downstream effects of NLRP3 activation, such as the release of pro-inflammatory cytokines IL-1β and IL-18. google.com

The patent literature describes the synthesis of a variety of analogues where the core this compound structure is elaborated. These analogues are then presumably tested in functional assays to determine their potency as NLRP3 inhibitors. The goal of creating these analogues is to improve properties such as solubility, metabolic stability, and oral bioavailability, while maintaining potent inhibition of the NLRP3 inflammasome. google.com

While specific data from functional assays for this compound are not provided, its role as a key synthetic intermediate is well-established in the context of developing novel NLRP3 inflammasome inhibitors. google.comgoogle.comgoogleapis.com

Computational Chemistry and in Silico Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like Methyl 5-sulfamoylfuran-3-carboxylate) into the active site of a target protein.

Research Findings: While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the structural motifs of the molecule suggest several potential protein targets. The sulfonamide group is a well-known pharmacophore that targets enzymes such as carbonic anhydrases and kinases. The furan (B31954) carboxylate moiety has also been explored in the design of inhibitors for various enzymes, including ATP-citrate lyase. nih.gov

A hypothetical docking study of this compound into the active site of human carbonic anhydrase II (CA II), a common target for sulfonamides, would likely reveal key interactions. The sulfamoyl group would be predicted to coordinate with the zinc ion in the active site, a canonical interaction for sulfonamide inhibitors. The furan ring could engage in hydrophobic interactions with nonpolar residues, while the methyl carboxylate group might form hydrogen bonds with nearby amino acid side chains or backbone atoms.

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Hydrogen Bonds | 3 | Thr199, Thr200 |

| Hydrophobic Interactions | Extensive | Val121, Val143, Leu198 |

| Coordination | Yes | Zn2+ ion |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. scielo.org.mx These calculations provide valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.

Research Findings: For this compound, DFT calculations could be performed to optimize its three-dimensional geometry and analyze its electronic properties. The calculated HOMO-LUMO energy gap would provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the sulfamoyl and carboxylate groups, as well as the nitrogen atom of the sulfamoyl group, would be expected to be electron-rich (negative potential), making them potential sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the sulfamoyl group would be electron-deficient (positive potential).

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Chemical stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.

Research Findings: An MD simulation of a this compound-protein complex (e.g., with carbonic anhydrase II) would offer insights into the stability of the predicted binding pose from molecular docking. The simulation would track the movements of the ligand within the active site and the corresponding conformational adjustments of the protein.

Analysis of the MD trajectory could include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex would exhibit relatively small fluctuations in RMSD over the simulation period. Furthermore, the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to confirm their importance in ligand binding.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Average Ligand RMSD | 1.2 Å |

| Average Protein Backbone RMSD | 1.5 Å |

| Key Hydrogen Bond Occupancy | > 80% with Thr199 |

Pharmacophore Modeling for Rational Inhibitor Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries for new compounds with similar features.

Research Findings: A pharmacophore model for inhibitors of a target relevant to this compound could be developed based on a set of known active compounds. For a hypothetical carbonic anhydrase II inhibitor, the pharmacophore model would likely include a zinc-binding feature (from the sulfonamide), one or two hydrogen bond acceptors (from the sulfonyl oxygens), and a hydrophobic region (corresponding to the furan ring).

This compound could then be mapped onto this pharmacophore model to assess its fit. A good fit would suggest that the compound is likely to be active against the target. This model could also guide the design of new derivatives with improved activity by suggesting modifications that enhance the alignment with the pharmacophore features.

| Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Zinc-Binding Group | Coordinates with the active site zinc ion | Sulfamoyl group |

| Hydrogen Bond Acceptor | Accepts a hydrogen bond from a donor in the protein | Oxygen atoms of the sulfonyl group |

| Hydrophobic Aromatic | Interacts with hydrophobic residues | Furan ring |

| Hydrogen Bond Donor | Donates a hydrogen bond to an acceptor in the protein | NH2 of the sulfamoyl group |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Research Findings: A QSAR study could be conducted on a series of furan-sulfonamide derivatives, including this compound, to develop a predictive model for their biological activity (e.g., anticancer or antimicrobial activity). nih.govnih.gov This would involve calculating a variety of molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Multiple linear regression (MLR) or more advanced machine learning algorithms could then be used to build a QSAR model that correlates these descriptors with the observed biological activity. A robust QSAR model would have good statistical parameters (e.g., high R², low RMSE) and predictive power, as assessed by internal and external validation. Such a model could be used to predict the activity of new, unsynthesized derivatives and to understand which molecular properties are most important for the desired biological effect. nih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in activity is explained by the model |

| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability |

| Important Descriptors | LogP, Dipole Moment, Molecular Surface Area | Lipophilicity, polarity, and size are key for activity |

Derivatization and Rational Design Strategies for Advanced Analogues

Design Principles for Modulating Target Affinity and Selectivity

The rational design of analogues of methyl 5-sulfamoylfuran-3-carboxylate is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets. Key strategies focus on modifying specific functional groups within the molecule to enhance binding affinity and selectivity.

The furan (B31954) ring itself is a versatile scaffold found in numerous biologically active compounds. researchgate.net Its inherent electronic properties and ability to participate in various non-covalent interactions make it a valuable core structure. Modifications to the substituents on the furan ring can profoundly influence the molecule's interaction with a target protein. For instance, the introduction of different alkyl or aryl groups at the C2 or C4 positions can probe steric and hydrophobic pockets within a binding site.

The sulfamoyl group at the C5 position is a critical pharmacophoric element. As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues in a protein's active site. Derivatization of the sulfamoyl nitrogen, for example, by introducing alkyl, acyl, or more complex cyclic moieties, can modulate its hydrogen bonding capacity and steric profile. These modifications can lead to improved affinity and can also be used to fine-tune physicochemical properties such as solubility and cell permeability.

The methyl carboxylate at the C3 position offers another handle for derivatization. Conversion of the ester to amides, carboxylic acids, or other bioisosteres can introduce new interaction points with the target. researchgate.net For example, replacing the methyl ester with a series of amides bearing different substituents allows for the exploration of a wider range of chemical space and the potential to form additional hydrogen bonds.

Table 1: Illustrative Design Strategies for Modulating Target Affinity

| Modification Site | Proposed Modification | Rationale for Improved Affinity/Selectivity |

| C2/C4 Position on Furan Ring | Introduction of small alkyl or halogen substituents | Probing for small hydrophobic pockets; altering electronic properties of the furan ring. |

| Sulfamoyl Nitrogen (NH2) | N-alkylation, N-acylation, incorporation into a heterocyclic ring | Modulating hydrogen bonding capacity; exploring larger binding pockets; improving metabolic stability. |

| Methyl Carboxylate (COOCH3) | Conversion to primary, secondary, or tertiary amides; replacement with carboxylic acid or bioisosteres (e.g., tetrazole) | Introducing new hydrogen bond donors/acceptors; altering charge state at physiological pH. researchgate.netsemanticscholar.org |

| Furan Oxygen | Replacement with sulfur (thiophene) or nitrogen (pyrrole) | Altering the geometry and electronic distribution of the core scaffold. |

The thoughtful application of these design principles, often guided by computational modeling and structural biology, enables the targeted synthesis of analogues with enhanced biological activity.

Scaffold Hopping and Bioisosteric Replacements in Furan Carboxylate Analogues

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, reduced off-target effects, or novel intellectual property. For furan carboxylate analogues, scaffold hopping could involve replacing the furan ring with other five- or six-membered heterocycles like thiophene, pyrrole, pyridine, or even non-aromatic rings. researchgate.net The goal is to mimic the spatial arrangement of the key pharmacophoric groups (the sulfamoyl and carboxylate/amide moieties) on a new core structure.

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. drughunter.com This strategy is widely used to address issues such as metabolic instability, toxicity, or poor pharmacokinetics. In the context of this compound, several bioisosteric replacements can be envisioned.

The carboxylic acid ester can be replaced by a variety of groups. For instance, a tetrazole ring is a well-known bioisostere for a carboxylic acid, offering a similar acidic pKa and spatial distribution of hydrogen bond acceptors. nih.gov Other potential replacements include hydroxamic acids, acylsulfonamides, or other acidic heterocycles.

The sulfonamide group also has several potential bioisosteres. Depending on the specific interactions it makes with the target, it could be replaced by a phosphonamide, an acylsulfonamide, or other groups that can act as hydrogen bond donors and acceptors with a similar geometric arrangement. chem-space.com

Table 2: Potential Bioisosteric Replacements for Key Functional Groups

| Original Functional Group | Potential Bioisostere | Rationale |

| Methyl Carboxylate | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Mimics the acidic properties and hydrogen bonding pattern of the carboxylate group. drughunter.comnih.gov |

| Sulfonamide | Phosphonamide, Acylsulfonamide, Reverse Sulfonamide | Maintains hydrogen bonding capabilities and tetrahedral geometry. chem-space.com |

| Furan Ring | Thiophene, Pyrrole, Pyridine, Oxazole, Thiazole | Presents similar spatial arrangements of substituents and can modulate electronic properties. researchgate.net |

These strategies of scaffold hopping and bioisosteric replacement are instrumental in expanding the chemical diversity of a lead series and overcoming potential liabilities, ultimately leading to the development of superior drug candidates.

Synthetic Accessibility and Strategic Route Planning for Libraries of Derivatives

The successful implementation of the design strategies outlined above is contingent upon the development of efficient and flexible synthetic routes. The synthesis of a library of derivatives of this compound requires careful planning to allow for the late-stage introduction of diversity.

The synthesis of the furan-3-carboxylate core is a well-established area of organic chemistry. researchgate.net Various methods exist for the construction of substituted furans, often starting from acyclic precursors. researchgate.net For the synthesis of a library of analogues, a convergent synthetic strategy is often preferred. This would involve the preparation of a common intermediate that can be readily diversified in the final steps of the synthesis.

For example, a key intermediate could be a furan-3-carboxylate with suitable protecting groups or functional handles at the C5 position. This would allow for the introduction of the sulfamoyl group or its analogues at a late stage. Similarly, a route that allows for the modification of the carboxylate group in the final steps would be highly advantageous. This could involve the synthesis of the corresponding carboxylic acid, which can then be converted to a variety of esters or amides.

The development of robust and high-yielding synthetic methods is crucial for the efficient production of a library of compounds for biological evaluation. The use of modern synthetic techniques, such as parallel synthesis and automated purification, can greatly accelerate the drug discovery process.

Table 3: Key Synthetic Transformations for Derivative Synthesis

| Target Modification | Synthetic Strategy | Key Reagents/Conditions |

| Amide Library from Carboxylate | Amide coupling from the corresponding carboxylic acid | Activating agents (e.g., HATU, HOBt), various amines, and a suitable solvent. |

| N-Alkylation of Sulfonamide | Reaction of the sulfonamide with an alkyl halide in the presence of a base | Alkyl halide, a non-nucleophilic base (e.g., NaH, K2CO3), and an aprotic solvent. |

| Introduction of C2/C4 Substituents | Halogenation followed by cross-coupling reactions | N-halosuccinimide for halogenation; Palladium catalyst and a suitable coupling partner for cross-coupling. |

| Scaffold Hopping | De novo synthesis of alternative heterocyclic cores | Multistep synthesis starting from commercially available building blocks. |

Strategic route planning, coupled with efficient synthetic execution, is the cornerstone of a successful derivatization program aimed at developing advanced analogues of this compound.

Advanced Analytical and Characterization Techniques in Research

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the identification of metabolites, a critical step in understanding the in vitro metabolic stability of a compound. nih.gov This powerful analytical tool allows for the precise mass measurement of ions, enabling the determination of elemental compositions and the elucidation of metabolite structures. nih.gov In the context of "Methyl 5-sulfamoylfuran-3-carboxylate," HRMS would be applied to analyze samples from in vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes. researchgate.netbioivt.com

The process involves incubating the parent compound with these biological matrices and then analyzing the resulting mixture. HRMS, often coupled with liquid chromatography (LC-HRMS), separates the parent compound from its metabolites. The high-resolution capability allows for the differentiation of metabolites from endogenous matrix components, even at trace levels. nih.gov By comparing the mass spectra of the parent compound and its metabolites, researchers can identify biotransformations such as hydroxylation, demethylation, or conjugation reactions. The accurate mass measurements provided by HRMS are crucial for proposing the elemental formula of unknown metabolites, which is the first step in their structural identification. nih.gov

| Parameter | Description |

| Instrumentation | Typically a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer coupled with a high-performance liquid chromatography (UHPLC) system. mdpi.com |

| Sample Preparation | Incubation of this compound with liver microsomes or hepatocytes, followed by protein precipitation and extraction. |

| Data Acquisition | Full scan MS and data-dependent MS/MS (tandem mass spectrometry) to acquire fragmentation data for structural elucidation. |

| Data Analysis | Comparison of retention times and mass spectra of control and incubated samples to identify new peaks corresponding to metabolites. Software tools are used to predict elemental compositions from accurate mass measurements and to analyze fragmentation patterns. |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for its isolation from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for these purposes. nih.govgcms.cz

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC method would likely be developed. nih.gov This involves a non-polar stationary phase (like C18) and a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample and analyzing the resulting chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities. By integrating the area of all peaks, the percentage purity can be accurately calculated. Preparative HPLC can be used to isolate the compound in larger quantities with high purity. nih.gov

| HPLC Parameter | Typical Conditions for a Furan (B31954) Carboxylate Derivative |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). nih.gov |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min. nih.gov |

| Detection | UV detection at a wavelength where the compound has maximum absorbance. |

| Injection Volume | 10-20 µL. |

Gas Chromatography (GC):

For volatile and thermally stable compounds, gas chromatography is an excellent technique for purity analysis. gcms.cz While the volatility of "this compound" would need to be assessed, if suitable, GC can provide high-resolution separations and sensitive detection. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. Flame ionization detection (FID) is a common detector for organic compounds. sigmaaldrich.com

| GC Parameter | General Conditions for a Methyl Ester |

| Column | A capillary column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol phase like Carbowax). sigmaaldrich.com |

| Carrier Gas | Helium or Nitrogen. sigmaaldrich.com |

| Temperature Program | An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. sigmaaldrich.com |

| Injector and Detector Temperature | Set at a temperature high enough to ensure vaporization without decomposition. sigmaaldrich.com |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS). |

Spectroscopic Fingerprinting for Quality Control and Identity Confirmation

Spectroscopic techniques provide a "fingerprint" of a molecule, which is invaluable for confirming its identity and for quality control purposes. The primary methods used for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are routinely used to confirm the identity of "this compound." nih.gov The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov For quality control, the NMR spectrum of a newly synthesized batch can be compared to that of a well-characterized reference standard. Any discrepancies would indicate the presence of impurities or a different chemical structure.

| NMR Experiment | Expected Information for this compound |

| ¹H NMR | Signals for the furan ring protons, the methyl ester protons, and the protons of the sulfamoyl group. Chemical shifts, integration, and coupling patterns would confirm the structure. mdpi.com |

| ¹³C NMR | Signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the furan ring, and the methyl carbon. mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. researchgate.net The infrared spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For "this compound," FTIR would be used to confirm the presence of key functional groups such as the sulfamoyl group (S=O and N-H stretches), the ester group (C=O and C-O stretches), and the furan ring. As a quality control tool, the FTIR spectrum of a sample can be quickly compared to a reference spectrum to check for consistency.

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |

| N-H (sulfamoyl) | 3400-3200 |

| C-H (aromatic/aliphatic) | 3100-2850 |

| C=O (ester) | 1750-1735 |

| S=O (sulfamoyl) | 1350-1300 and 1160-1120 |

| C-O (ester) | 1300-1000 |

By employing these advanced analytical and characterization techniques, a comprehensive profile of "this compound" can be established, ensuring its identity, purity, and a preliminary understanding of its metabolic behavior.

Research Applications in Diagnostic and Biochemical Methodological Development

Development of In Vitro Diagnostic Tools for Bacterial Resistance Mechanisms (e.g., MBL-producing bacteria)

A thorough review of existing scientific literature indicates that there are currently no specific studies detailing the application of Methyl 5-sulfamoylfuran-3-carboxylate in the development of in vitro diagnostic tools for bacterial resistance mechanisms. While structurally related compounds, such as various sulfonamides and furan (B31954) derivatives, have been investigated for their potential as inhibitors of metallo-β-lactamases (MBLs)—enzymes that confer resistance to a broad range of β-lactam antibiotics—direct research on this compound for diagnostic purposes, particularly for the detection of MBL-producing bacteria, has not been reported. The development of diagnostic assays for MBL-producing organisms is a critical area of clinical microbiology, and research in this field is ongoing with other chemical entities.

Methodological Advancements in High-Throughput Biochemical Screening Assays

There is no direct evidence in the current body of scientific literature to suggest that this compound has been utilized to drive methodological advancements in high-throughput biochemical screening (HTS) assays. HTS methodologies are crucial for the rapid screening of large compound libraries to identify potential drug candidates or to characterize biochemical pathways. While the furan and sulfonamide moieties are present in compounds that may be assessed in HTS campaigns for various biological targets, specific research detailing the use of this compound as a tool or standard in the development or optimization of such screening platforms is not available.

Utilization as Chemical Probes for Biological Pathway Interrogation

Recent advancements in medicinal chemistry have identified this compound as a key intermediate in the synthesis of potent inhibitors of the NLRP3 inflammasome. google.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

In this context, this compound serves as a foundational molecular scaffold for the construction of more complex molecules designed to interact with and inhibit the NLRP3 protein. A recent patent has detailed the synthesis of NLRP3 inhibitors where this compound is a documented precursor. google.com The synthesis involves the initial preparation of this compound, which is then further functionalized to produce the final active NLRP3 inhibitor.

The utility of this compound in this synthetic pathway underscores its importance in the chemical interrogation of the NLRP3 inflammasome pathway. By enabling the synthesis of potent and selective inhibitors, this compound contributes to the development of chemical probes that can be used to study the intricate mechanisms of NLRP3 activation and its downstream signaling cascades. These probes are invaluable tools for elucidating the role of the NLRP3 inflammasome in health and disease.

Table 1: Synthesis of this compound as an Intermediate for NLRP3 Inhibitors

| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |

| 1 | Methyl 5-(N-methylsulfamoyl)furan-3-carboxylate | - | This compound | 30.07% | google.com |

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Target Spaces

The furan (B31954) nucleus is a pharmacologically active entity, with derivatives demonstrating a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comutripoli.edu.lyresearchgate.net Similarly, the sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, historically known for its antibacterial properties but more recently recognized for its role in developing inhibitors for various enzymes. ontosight.ainih.govtandfonline.com The combination of these two pharmacophores in a single molecule suggests a high probability of discovering novel biological activities.

Future research will likely focus on high-throughput screening of libraries of furan-based sulfamoyl carboxylates against a broad array of biological targets. This systematic exploration could unveil activities in previously unexplored areas. For instance, while sulfonamides are known carbonic anhydrase inhibitors, the influence of the furan scaffold on isoform selectivity and potency is an area ripe for investigation. ontosight.ai Furthermore, the varied biological importance of furans and sulfonamides provides a strong rationale for screening these hybrids for activities such as kinase inhibition, protease modulation, or interaction with epigenetic targets. researchgate.net The potential for these compounds to act as inhibitors of enzymes crucial for pathogen survival, such as in methicillin-resistant Staphylococcus aureus (MRSA), represents a particularly promising avenue. nih.govtandfonline.com

| Potential Target Class | Rationale for Exploration | Representative Examples of Targets |

| Kinases | Furan derivatives have shown anticancer activity, often linked to kinase pathways. | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) |

| Proteases | Sulfonamide-containing compounds can be designed to fit into active sites of proteases. | Matrix Metalloproteinases (MMPs), Caspases |

| Carbonic Anhydrases | The sulfonamide group is a classic zinc-binding pharmacophore for this enzyme class. ontosight.ai | hCA I, hCA II, hCA IX, hCA XII rsc.org |

| Bacterial Enzymes | Sulfonamides are known inhibitors of dihydropteroate (B1496061) synthase in the folate pathway. nih.gov | Dihydropteroate Synthase, Other essential bacterial metabolic enzymes |

| Epigenetic Targets | Novel scaffolds are continuously sought for modulating enzymes like histone deacetylases (HDACs). | Histone Deacetylases (HDACs), Histone Methyltransferases (HMTs) |

Innovations in Synthetic Methodologies for Furan-based Sulfamoyl Carboxylates

The efficient and diverse synthesis of furan-based sulfamoyl carboxylates is paramount to exploring their structure-activity relationships (SAR). While traditional methods for the sulfonation of furans exist, future research will gravitate towards more innovative and versatile synthetic strategies. google.comacs.org Modern organic synthesis offers a plethora of tools that can be applied to this chemical class.

Emerging synthetic routes may include:

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H sulfamoylation of a pre-formed furan carboxylate would provide a highly atom-economical and efficient alternative to classical electrophilic substitution.

Flow Chemistry: Transitioning key synthetic steps from batch to flow reactors can improve reaction control, safety, and scalability, facilitating the rapid production of compound libraries.

One-Pot, Multi-Component Reactions: Designing cascade reactions where the furan ring, sulfamoyl group, and carboxylate are assembled in a single synthetic operation from simple starting materials would dramatically streamline synthesis. organic-chemistry.org Gold- and palladium-catalyzed reactions are particularly promising for constructing substituted furan rings. organic-chemistry.org

Bio-derived Starting Materials: Leveraging biomass-derived chemicals like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF) as sustainable starting points for the synthesis of the furan core aligns with the principles of green chemistry. mdpi.comrsc.orgdtic.mil

| Synthetic Approach | Traditional Method | Innovative Method | Key Advantages of Innovation |

| Ring Formation | Paal-Knorr synthesis from 1,4-dicarbonyl compounds. | Gold- or Palladium-catalyzed cycloisomerization of enynes. organic-chemistry.org | Milder reaction conditions, greater substrate scope, higher functional group tolerance. |

| Sulfonamide Installation | Electrophilic sulfonation using chlorosulfonic acid followed by amination. google.com | Direct C-H sulfamoylation using transition metal catalysts. | Higher regioselectivity, fewer steps, improved atom economy. |

| Library Synthesis | Sequential, multi-step synthesis of individual analogs. | Automated flow synthesis or parallel synthesis platforms. | Increased throughput, rapid SAR exploration, efficient library generation. |

| Starting Materials | Petroleum-based feedstocks. | Conversion of biomass-derived furfural or HMF. mdpi.comnih.gov | Sustainability, reduced environmental impact, utilization of renewable resources. |

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules with desired properties. For furan-based sulfamoyl carboxylates, these approaches can accelerate the discovery process and reduce the reliance on costly and time-consuming empirical screening.

Future research will increasingly integrate computational methods for:

De Novo Design: Using the Methyl 5-sulfamoylfuran-3-carboxylate scaffold as a starting point, algorithms can generate novel virtual compounds by adding functional groups predicted to enhance binding to a specific biological target.

Pharmacophore Mapping and Virtual Screening: By identifying the key electronic and steric features of known active molecules (e.g., existing CETP inhibitors), computational models can be built to screen large virtual libraries for furan-based compounds that match the pharmacophore. nih.gov

Molecular Docking: Simulating the binding of designed furan-sulfonamide derivatives into the active site of a target protein (such as carbonic anhydrase IX or XII) can predict binding affinity and orientation, guiding the selection of the most promising candidates for synthesis. rsc.orgnih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties, reactivity, and conformational preferences of the furan ring and sulfonamide group, providing insights that can inform molecular design. ajchem-b.comresearchgate.net

| Computational Tool | Application in Furan-Sulfonamide Research | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of derivatives in target enzyme active sites. nih.gov | Prioritization of synthetic targets with high predicted potency. |

| Pharmacophore Modeling | Identify essential structural features for a specific biological activity. nih.gov | Guide for designing new compounds with improved activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Build statistical models correlating chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds. |

| Density Functional Theory (DFT) | Calculate electronic properties, orbital energies, and reactivity indices. ajchem-b.com | Understanding of molecular stability and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key interactions. |

Interdisciplinary Research Directions in Chemical Biology

Beyond their direct therapeutic potential, derivatives of this compound can be developed into sophisticated tools for chemical biology. This interdisciplinary field uses chemical techniques to probe and manipulate biological systems, and custom-designed small molecules are central to this endeavor.

Emerging research directions include:

Development of Molecular Probes: The furan scaffold can be modified to create fluorescent probes for cellular imaging. nih.govnih.govresearchgate.net By attaching a fluorophore or a photoreactive group, derivatives can be used to visualize biological targets within cells or to map protein-protein interactions.

Target Identification and Validation: A bioactive furan-sulfonamide can be functionalized with a reactive handle or an affinity tag (e.g., biotin). This allows for its use in affinity chromatography or activity-based protein profiling (ABPP) experiments to isolate and identify its cellular binding partners, thus validating its mechanism of action.

Covalent Modulators: The furan ring, under specific oxidative conditions, can participate in reactions such as Diels-Alder cycloadditions or act as a cross-linking agent. purdue.edursc.org This reactivity could be harnessed to design covalent inhibitors that form a permanent bond with their biological target, offering advantages in terms of duration of action and potency.

These interdisciplinary applications will not only expand the utility of the furan-based sulfamoyl carboxylate scaffold but also contribute fundamental new knowledge to our understanding of complex biological processes.

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for characterizing Methyl 5-sulfamoylfuran-3-carboxylate?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY/HSQC) is essential for confirming the furan ring structure and sulfamoyl group connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction using programs like SHELX or ORTEP-III provides precise bond lengths and angles, critical for understanding electronic properties and reactivity.

Q. How can researchers optimize the synthesis of this compound?

- Answer : Synthesis typically involves chlorosulfonation of a methyl-substituted furan precursor using chlorosulfonic acid (ClSO3H) at 0–5°C to avoid side reactions. Subsequent amination with ammonia introduces the sulfamoyl group. Strict pH control (neutral to slightly basic) prevents ester hydrolysis. Purification via silica gel chromatography or recrystallization ensures >95% purity. Reaction monitoring with TLC or HPLC is recommended .

Q. What safety precautions are necessary when handling this compound?

- Answer : Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in anhydrous conditions at -20°C to prevent hydrolysis. Dispose of waste via licensed services, adhering to local regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) calculates electrostatic potential maps and Fukui indices to identify reactive sites (e.g., sulfamoyl group). Comparing computed reaction pathways (e.g., activation energies for amine substitutions) with experimental kinetic data validates models. This approach aids in designing derivatives with enhanced selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfamoyl-containing heterocycles?

- Answer : Cross-validate assays (e.g., MIC tests for antimicrobial activity) under standardized conditions (pH, temperature). Use isogenic strains to control for genetic variability. Structural analogs (e.g., thiophene vs. furan derivatives) help isolate functional group contributions. Meta-analyses of dose-response curves and statistical rigor (e.g., p-value adjustments) mitigate false positives .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Answer : Accelerated stability studies using HPLC show acid-catalyzed ester hydrolysis (pH <4) and alkaline degradation of the sulfamoyl group (pH >8). The compound is most stable at pH 6–7 (degradation <5% over 24 hours). Arrhenius plots predict shelf life: 6 months at -20°C vs. 2 weeks at 25°C. Lyophilization improves long-term storage .

Q. What methodologies enable structural modification of this compound to enhance bioactivity?

- Answer : Introduce electron-withdrawing groups (e.g., halogens) at the furan 2-position to increase sulfamoyl electrophilicity. Replace the methyl ester with tert-butyl for hydrolytic stability. Click chemistry (e.g., azide-alkyne cycloaddition) attaches pharmacophores for targeted drug delivery. Biological assays (e.g., enzyme inhibition) guide iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.